molecular formula C18H19NO6S B5301925 3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

3'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No. B5301925
M. Wt: 377.4 g/mol
InChI Key: RKWBVCAOVZICBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as "MOR-4", and it is a derivative of biphenylcarboxylic acid.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of enzymes that are involved in various physiological and pathological processes. For example, it has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid are diverse and depend on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can have various effects on the body's acid-base balance. The inhibition of aldose reductase can lead to a decrease in the production of sorbitol, which can prevent the development of diabetic complications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments include its high potency and selectivity towards specific enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation. Finally, the development of new synthesis methods and purification techniques for this compound can improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step is the preparation of 3-bromo-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid by reacting 3-bromo-biphenyl-3-carboxylic acid with morpholine and sulfonyl chloride. The second step involves the reduction of the bromo group to a hydroxymethyl group using sodium borohydride. The final step is the purification of the product using column chromatography.

Scientific Research Applications

3-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, and aldose reductase. These enzymes are involved in various physiological and pathological processes, including cancer, diabetes, and inflammation.

properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c20-12-13-2-1-3-14(8-13)15-9-16(18(21)22)11-17(10-15)26(23,24)19-4-6-25-7-5-19/h1-3,8-11,20H,4-7,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWBVCAOVZICBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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